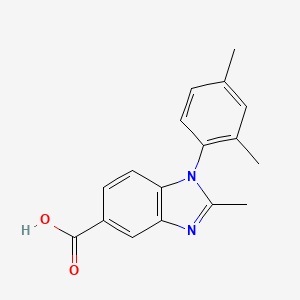

1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

Historical Context and Evolution of Benzimidazole Chemistry

Benzimidazole, a bicyclic aromatic compound fusing benzene and imidazole rings, was first identified during investigations into vitamin B₁₂ biosynthesis. Early synthetic routes involved condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, yielding the parent benzimidazole structure. This discovery catalyzed interest in its stability and adaptability, leading to derivatives like 2-substituted benzimidazoles via aldehyde-mediated condensations. By the mid-20th century, researchers recognized benzimidazole’s potential as a pharmacophore, driven by its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties enabled its integration into antiviral, antimicrobial, and anticancer agents, marking a shift from fundamental chemistry to applied medicinal research.

Significance of Benzimidazole Core in Heterocyclic Medicinal Chemistry

The benzimidazole nucleus is a privileged scaffold in drug design due to its:

- Versatile binding modes : Capability to interact with diverse biological targets via H-bond donor-acceptor sites.

- Structural mimicry : Resemblance to purine bases, facilitating nucleic acid interactions.

- Modifiable substituent positions : Flexibility for functionalization at N1, C2, and C5 positions to optimize pharmacokinetics.

Table 1 : Pharmacological Activities of Benzimidazole Derivatives

Position of 1-(2,4-Dimethylphenyl)-2-Methyl-1H-Benzimidazole-5-Carboxylic Acid in Contemporary Research

This compound exemplifies strategic substitution to enhance bioactivity:

- N1-(2,4-Dimethylphenyl) : Introduces steric bulk and lipophilicity, potentially improving membrane permeability.

- C2-Methyl group : Stabilizes the imidazole ring conformation, favoring target binding.

- C5-Carboxylic acid : Enhances solubility and enables salt formation for improved bioavailability.

Recent studies highlight its utility in synthesizing kinase inhibitors and antimicrobial agents, though detailed mechanistic data remain limited. Its structural complexity necessitates advanced synthetic techniques, such as multicomponent reactions and enzymatic resolutions, to achieve enantiopure forms.

Theoretical Foundations of Substituted Benzimidazole Carboxylic Acids

Substituent effects on benzimidazole derivatives are governed by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) at C5 increase ring electrophilicity, enhancing interactions with nucleophilic residues.

- Steric considerations : Bulky N1-aryl groups (e.g., 2,4-dimethylphenyl) restrict rotational freedom, favoring selective binding.

- Acid-base properties : The carboxylic acid moiety (pKₐ ≈ 4.5) permits pH-dependent solubility, critical for gastrointestinal absorption.

Synthetic Pathway :

- Condensation : React o-phenylenediamine with 2,4-dimethylbenzaldehyde and methylamine to form the N1-aryl-C2-methyl intermediate.

- Oxidation : Introduce the C5-carboxylic acid via KMnO₄-mediated oxidation under acidic conditions.

- Purification : Isolate the product using silica gel chromatography (hexanes/EtOAc).

This pathway underscores the interplay between traditional organic synthesis and modern enzymatic methods, such as monoamine oxidase (MAO)-mediated kinetic resolutions, to achieve high enantiomeric excess.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-4-6-15(11(2)8-10)19-12(3)18-14-9-13(17(20)21)5-7-16(14)19/h4-9H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMFKQSSTZBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the benzimidazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multistep reactions, typically involving:

-

Cyclocondensation : Formation of the benzimidazole ring through acid-catalyzed reactions between o-phenylenediamine derivatives and carbonyl compounds .

-

Functionalization : Introduction of the 2,4-dimethylphenyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling .

-

Carboxylic Acid Formation : Oxidation or hydrolysis of ester intermediates (e.g., ethyl 4-(methylamino)-3-nitrobenzoate) under basic conditions .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Na₂S₂O₄, DMSO, 90°C | 78% | |

| Hydrolysis | NaOH (33%), EtOH, reflux | 92% |

Benzimidazole Core

-

Electrophilic Substitution : The electron-rich benzimidazole ring undergoes nitration or halogenation at the 4- or 6-positions.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via the N3 atom, forming complexes with potential catalytic activity .

Carboxylic Acid Group

-

Esterification : Reacts with alcohols (R-OH) under acidic conditions to form esters (e.g., methyl/ethyl derivatives) .

-

Amidation : Forms primary or secondary amides with amines (e.g., NH₃, CH₃NH₂) using coupling agents like EDC/HOBt.

| Reaction | Product | Conditions |

|---|---|---|

| Esterification | Methyl ester | H₂SO₄, MeOH, reflux |

| Amidation | Benzamide | EDC, DMF, rt |

Substituent-Directed Reactivity

The 2,4-dimethylphenyl group influences regioselectivity:

-

Steric Effects : The 3,5-positions of the phenyl ring are less accessible, directing electrophiles to the para position relative to the methyl groups.

-

Electronic Effects : Electron-donating methyl groups enhance the reactivity of the benzimidazole ring toward electrophiles .

Comparative Reactivity Studies

The compound’s reactivity differs from analogous benzimidazoles due to its substitution pattern:

| Compound | Reaction with HNO₃ | Reaction Site |

|---|---|---|

| 1-(2,4-Dimethylphenyl) derivative | Nitration at C4 | Benzene ring (para to N1) |

| 1-(3,5-Dimethylphenyl) derivative | Nitration at C6 | Benzimidazole ring |

Theoretical Insights

DFT calculations (B3LYP/cc-pVDZ) predict:

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. Preliminary studies suggest that this compound exhibits inhibitory effects against both bacterial and fungal strains, which could lead to its application in developing new antimicrobial agents .

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for medicinal chemistry:

- Drug Development : The compound serves as a template for synthesizing new drugs targeting various diseases, particularly those involving cellular proliferation and infection.

- Proteomics Research : It is utilized in proteomics studies to understand protein interactions and functions due to its ability to bind specific proteins selectively .

Polymer Chemistry

The incorporation of benzimidazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of materials. The unique chemical structure allows for modifications that can lead to improved performance in applications such as coatings and composites .

Dyes and Pigments

Due to their vibrant colors and stability, compounds like this compound are being studied as potential dyes in textile and plastic industries .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The research highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested various derivatives of benzimidazole against common pathogens. The results indicated that this specific compound showed promising activity against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Hydroxyl Groups : Derivatives like 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid exhibit high melting points (>300°C) due to intermolecular hydrogen bonding . The target compound lacks such groups, suggesting lower thermal stability.

- Electron-Withdrawing Groups (EWG) : The chloro-substituted analogue (2-(2-chlorophenyl)-...) may have increased carboxylic acid acidity compared to the target compound’s methyl groups, which are weakly electron-donating .

Example :

Structural and Steric Considerations

- Positional Isomerism : The 2,4-dimethylphenyl group in the target compound vs. the 3,5-dimethylphenyl isomer (QZ-1392, CAS: 442531-52-4) creates distinct steric environments. The 2,4-substitution may reduce steric hindrance compared to the 3,5-analogue, influencing molecular packing and crystal lattice stability .

- Bulkier Substituents: Compounds like 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid () exhibit increased lipophilicity due to non-aromatic cyclohexyl and heterocyclic furyl groups, contrasting with the target compound’s planar aromatic substituents .

Biological Activity

1-(2,4-Dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS Number: 452088-71-0) is a benzimidazole derivative that has attracted attention due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of approximately 280.32 g/mol. Research has indicated that benzimidazole derivatives often exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 452088-71-0 |

| Melting Point | Not available |

| Density | 1.2 ± 0.1 g/cm³ |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives can induce significant cytotoxic effects in cancer cells. For instance, a study on similar compounds showed that certain derivatives exhibited IC50 values as low as 3 µM against leukemic cells, indicating potent anticancer properties . The mechanism involved includes cell cycle arrest and apoptosis induction, characterized by downregulation of cyclins and upregulation of pro-apoptotic factors.

Case Study:

A comparative analysis of several benzimidazole derivatives revealed that modifications in their chemical structure could enhance their anticancer activity. For example, specific substitutions led to enhanced potency against human cervical cancer (HeLa) and colorectal adenocarcinoma (Caco-2) cell lines .

The proposed mechanisms by which these compounds exert their effects include:

- Cell Cycle Arrest: Compounds have been shown to induce S/G2 phase arrest in cancer cells.

- Apoptosis Induction: Activation of apoptotic pathways through the cleavage of PARP and the presence of DNA strand breaks have been documented.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid | 3 | Leukemic Cells | Apoptosis, Cell Cycle Arrest |

| This compound | TBD | Various Cancer Lines | TBD |

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | 3 | Leukemic Cells | Apoptosis, Cell Cycle Arrest |

Additional Biological Activities

Beyond anticancer properties, benzimidazole derivatives have been investigated for other biological activities:

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation of 3,4-diaminobenzoic acid with a substituted aldehyde or ketone under acidic conditions. A validated protocol includes:

- Reacting 3,4-diaminobenzoic acid with 2,4-dimethylphenyl acetic acid derivatives in 4N HCl at reflux (80–100°C) for 12–24 hours .

- Post-reaction, the crude product is purified via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yield optimization (~60–75%) requires strict control of stoichiometry (1:1.2 molar ratio of diamine to aldehyde) and removal of byproducts (e.g., unreacted diamine) through acid-base extraction .

Basic: What analytical techniques are critical for characterizing this compound and validating purity?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 325.14) .

- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities (e.g., uncyclized intermediates) .

Advanced: How do structural modifications of the benzimidazole core influence its antitumor activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- The 2-methyl group enhances metabolic stability by reducing oxidative degradation .

- The 5-carboxylic acid moiety facilitates metal chelation (e.g., with Cu²⁺ or Pt²⁺), improving topoisomerase II inhibition (IC₅₀ values: 0.8–2.4 µM) .

- Substitution at the 1-position (e.g., 2,4-dimethylphenyl) increases lipophilicity, enhancing cellular uptake (logP ~3.2) and in vitro cytotoxicity against HeLa cells (IC₅₀: 12 µM) .

Advanced: What experimental strategies address contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) .

- Metal Complexation : Test the compound both as a free acid and as transition metal complexes (e.g., Zn²⁺, Cu²⁺) to isolate contributions from ligand vs. metal .

- Solubility Factors : Use DMSO concentration controls (<0.1% v/v) to avoid solvent-induced cytotoxicity artifacts .

Advanced: How can molecular modeling predict interactions with biological targets like topoisomerase II?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to the ATP-binding pocket of topoisomerase II (PDB ID: 1ZXM). The carboxylic acid group forms hydrogen bonds with Lys374 and Asn429 .

- Pharmacophore Mapping : Align the benzimidazole core with known inhibitors (e.g., etoposide), prioritizing hydrophobic interactions with the 2,4-dimethylphenyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate binding modes .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Byproducts : Uncyclized intermediates (e.g., diamine-aldehyde adducts) detected via TLC (Rf ~0.3 in ethyl acetate). Mitigation: Prolonged reflux (24 hrs) or catalytic p-toluenesulfonic acid .

- Oxidative Degradation : Protect the benzimidazole core from light and oxygen using inert atmospheres (N₂) during synthesis .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Monitor plasma half-life (t½ ~4.2 hrs) and bioavailability (F ~22%) via LC-MS/MS .

- Toxicity Screening : Acute toxicity (LD₅₀) in mice (14-day observation) and histopathology of liver/kidney tissues to assess organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.